N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide: is a chemical compound with the molecular formula C10H22N2O2S and a molecular weight of 234.36 g/mol . This compound is primarily used for research purposes and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide typically involves the reaction of N-ethylmethanesulfonamide with 3-(cyclopropylmethyl)amino propylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones , while reduction may produce amines or alcohols .
Scientific Research Applications
N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors , modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(dimethylamino)propyl]}-N-ethylmethanesulfonamide
- N-{3-[(methylamino)propyl]}-N-ethylmethanesulfonamide
- N-{3-[(ethylamino)propyl]}-N-ethylmethanesulfonamide
Uniqueness
N-{3-[(cyclopropylmethyl)amino]propyl}-N-ethylmethanesulfonamide is unique due to the presence of the cyclopropylmethyl group, which imparts specific chemical and biological properties. This structural feature may influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H22N2O2S |
---|---|
Molecular Weight |
234.36 g/mol |
IUPAC Name |
N-[3-(cyclopropylmethylamino)propyl]-N-ethylmethanesulfonamide |
InChI |
InChI=1S/C10H22N2O2S/c1-3-12(15(2,13)14)8-4-7-11-9-10-5-6-10/h10-11H,3-9H2,1-2H3 |
InChI Key |
YMWOSOJFEOJCBO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNCC1CC1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.